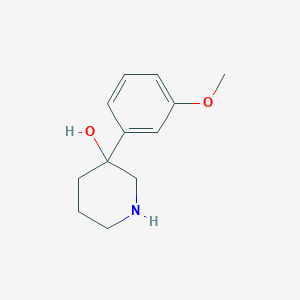![molecular formula C8H15NO B8736690 3-(3-azabicyclo[3.1.0]hexan-3-yl)propan-1-ol](/img/structure/B8736690.png)
3-(3-azabicyclo[3.1.0]hexan-3-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-azabicyclo[310]hexan-3-yl)propan-1-ol is a bicyclic compound featuring a nitrogen atom within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-azabicyclo[3.1.0]hexan-3-yl)propan-1-ol typically involves the formation of the bicyclic core followed by functionalization. One common method involves the cyclopropanation of alkenes with nitrogen-containing reagents. For instance, a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones can be employed to yield 3-azabicyclo[3.1.0]hexane derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
3-(3-azabicyclo[3.1.0]hexan-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the bicyclic core or the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
科学研究应用
3-(3-azabicyclo[3.1.0]hexan-3-yl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used in the design of pharmaceutical compounds due to its potential biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure can be exploited in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-(3-azabicyclo[3.1.0]hexan-3-yl)propan-1-ol is not fully understood, but it is believed to interact with various molecular targets. For instance, derivatives of this compound have been shown to inhibit glycine transporter-1 (GlyT1), which is involved in neurotransmission . This inhibition can affect the levels of glycine in the synaptic cleft, thereby modulating neurotransmitter activity.
相似化合物的比较
Similar Compounds
Phenyl-3-aza-bicyclo[3.1.0]hex-3-yl-methanones: These compounds share a similar bicyclic core but differ in their functional groups.
3-(Imidazolyl methyl)-3-aza-bicyclo[3.1.0]hexan-6-yl)methyl ethers: These compounds have a similar bicyclic structure but include imidazole rings.
Uniqueness
3-(3-azabicyclo[3.1.0]hexan-3-yl)propan-1-ol is unique due to its specific functional groups and the presence of a hydroxyl group, which can be further modified to create a wide range of derivatives. This versatility makes it a valuable compound in various fields of research and application.
属性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC 名称 |
3-(3-azabicyclo[3.1.0]hexan-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H15NO/c10-3-1-2-9-5-7-4-8(7)6-9/h7-8,10H,1-6H2 |
InChI 键 |
MJPOYKYQLQCGQG-UHFFFAOYSA-N |
规范 SMILES |
C1C2C1CN(C2)CCCO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
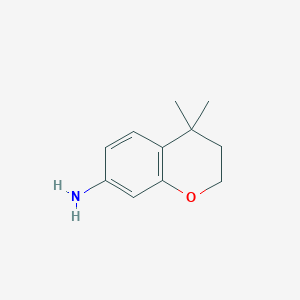
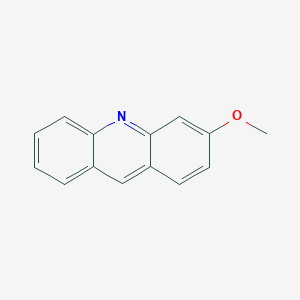
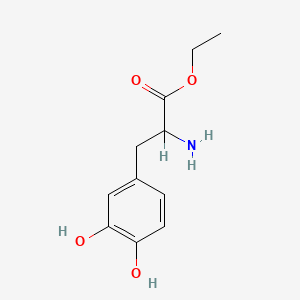

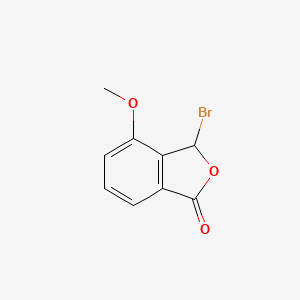
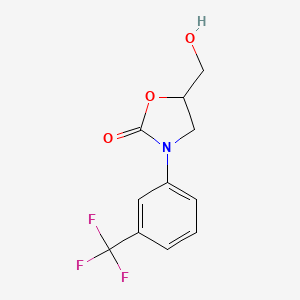
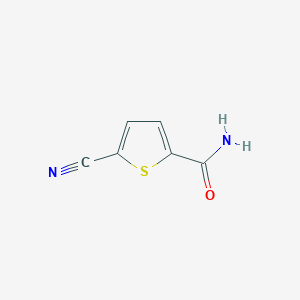
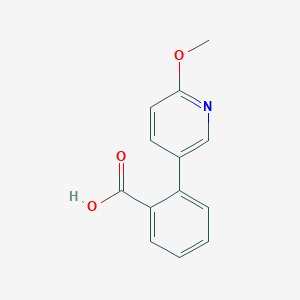
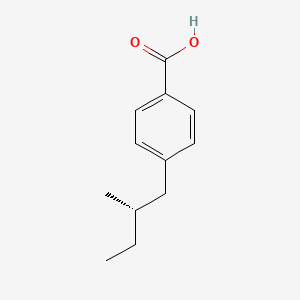
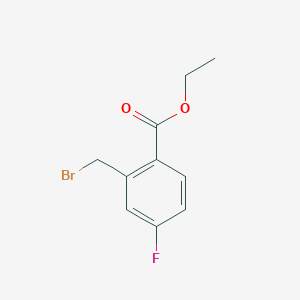
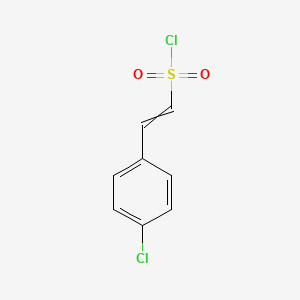
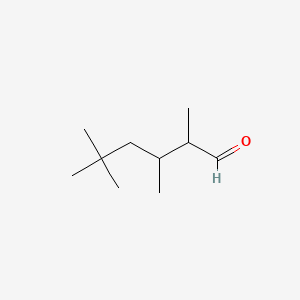
![Tert-butyl 8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8736702.png)
